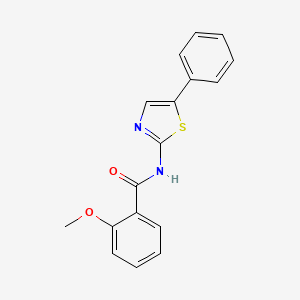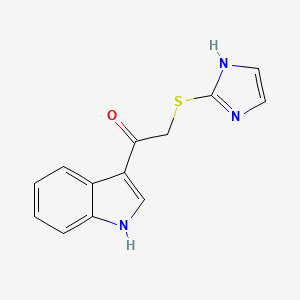
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide, also known as EPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCA is a cyclopropane derivative that has a pyridine ring attached to it. The compound is synthesized through a multistep process that involves the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid, followed by a series of chemical transformations.
作用機序
The mechanism of action of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways within cells. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. The compound has also been shown to activate specific receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neurodegenerative disease research, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
実験室実験の利点と制限
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high potency and specificity. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the research and development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide. One area of focus is the development of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide analogs that have improved potency and specificity. Another area of focus is the investigation of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide's potential use in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the use of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide as a tool for studying specific signaling pathways and cellular processes is an area of active research. Overall, N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has the potential to be a valuable tool for scientific research and the development of new therapies for a range of diseases.
合成法
The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide involves a multistep process that starts with the reaction of 2-ethoxypyridine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis of N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been studied for its anticancer properties, as well as its ability to modulate the immune system and regulate inflammation. N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-ethoxypyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-4-3-7-12-10(9)13-11(14)8-5-6-8/h3-4,7-8H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWXFIZJOIGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)




![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)
